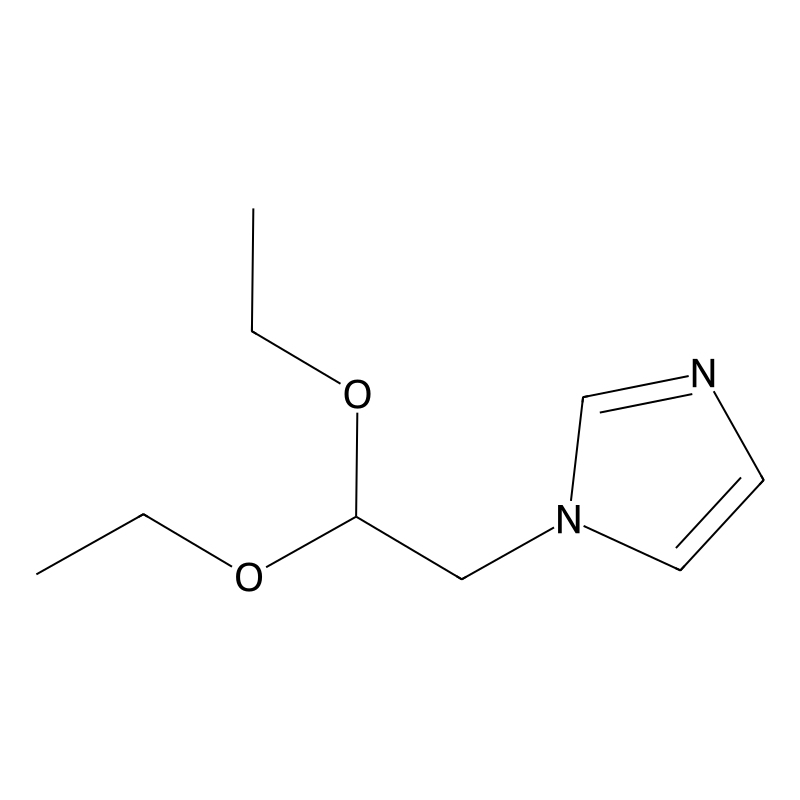

1-(2,2-Diethoxyethyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Building Block: DEEI possesses an imidazole ring structure, a common functional group in various biologically active molecules and pharmaceuticals [1]. Its structure, containing an ethoxyethyl chain attached to the imidazole ring, might be of interest for researchers aiming to create new molecules with specific properties.One source mentions 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde as a derivative of DEEI used as a building block [2].

Current limitations:

- Scarce information on DEEI's specific applications: More research is needed to understand DEEI's potential functionalities and applications in various scientific fields.

Finding further information:

1-(2,2-Diethoxyethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the diethoxyethyl substituent introduces unique properties to this compound, enhancing its solubility and reactivity compared to other imidazole derivatives. This compound is characterized by its ability to participate in various

Due to the limited information on 1-(2,2-Diethoxyethyl)-1H-imidazole, its specific mechanism of action remains unknown. However, depending on the functional group modifications, imidazole derivatives can exhibit various properties. Some can act as hydrogen bond acceptors or donors, while others might possess basic or acidic character. These properties could influence their interactions with other molecules in biological systems [].

The chemical reactivity of 1-(2,2-diethoxyethyl)-1H-imidazole can be attributed to both its imidazole core and the diethoxyethyl group. It can undergo:

- Nucleophilic Substitution Reactions: The nitrogen atoms in the imidazole ring can act as nucleophiles, facilitating substitution reactions with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones through condensation, forming more complex structures.

- Coordination Chemistry: The compound can form complexes with transition metals, influencing its catalytic properties in reactions such as the Heck reaction .

Imidazole derivatives, including 1-(2,2-diethoxyethyl)-1H-imidazole, exhibit significant biological activities. They are often involved in:

- Enzyme Catalysis: Imidazole is a common component in enzyme active sites, particularly those involving histidine residues. This compound may enhance catalytic efficiency in bio

The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole can be achieved through several methods:

- Condensation of Aldehydes and Ammonium Salts: This method involves the reaction of an aldehyde with ammonium acetate in the presence of a catalyst, leading to the formation of imidazole derivatives.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance yields and reduce reaction times for synthesizing substituted imidazoles .

- Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that allow for the efficient formation of imidazole derivatives without the need for harsh reagents .

1-(2,2-Diethoxyethyl)-1H-imidazole has several applications across various fields:

- Pharmaceuticals: Its unique structure may lead to new drug candidates targeting specific biological pathways.

- Catalysis: The compound's ability to coordinate with metals makes it useful in catalyzing organic reactions.

- Material Science: It may be employed in developing new materials due to its chemical stability and reactivity.

Interaction studies involving 1-(2,2-diethoxyethyl)-1H-imidazole focus on its behavior in biological systems and its potential as a ligand in coordination chemistry. Research indicates that:

- Metal Complex Formation: The compound can form stable complexes with metals like silver and palladium, enhancing catalytic activity in various organic transformations .

- Biochemical Interactions: Its role as a histidine mimic allows it to participate in enzymatic processes, potentially influencing metabolic pathways.

Several compounds share structural similarities with 1-(2,2-diethoxyethyl)-1H-imidazole. These include:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-Methylimidazole | Methyl group at position 1 | Increased basicity and nucleophilicity |

| 2-Methylimidazole | Methyl group at position 2 | Enhanced solubility; used in pharmaceuticals |

| 4-Methylimidazole | Methyl group at position 4 | Known for its role as a histidine mimic |

| 1-(Ethyl)-1H-imidazole | Ethyl group at position 1 | Similar reactivity but less sterically hindered |

| 1-(Phenyl)-1H-imidazole | Phenyl group at position 1 | Exhibits unique electronic properties |

Uniqueness of 1-(2,2-Diethoxyethyl)-1H-imidazole

The presence of the diethoxyethyl group distinguishes this compound from other imidazoles by enhancing its solubility and providing additional sites for chemical reactivity. This structural feature allows it to engage in diverse